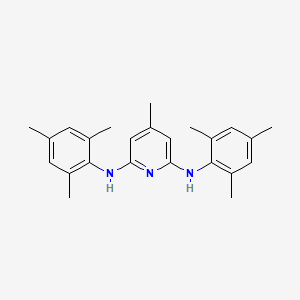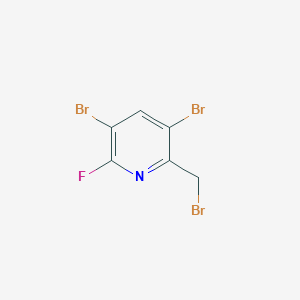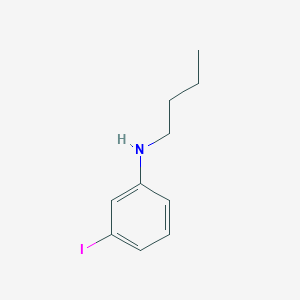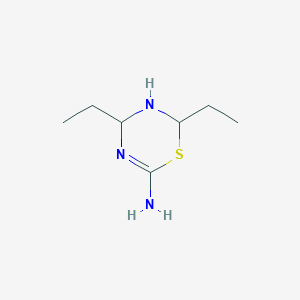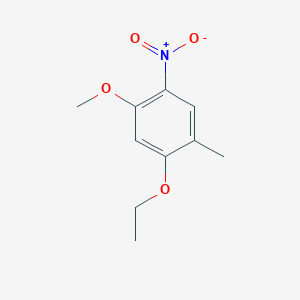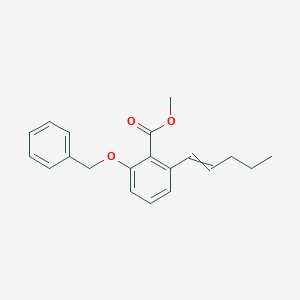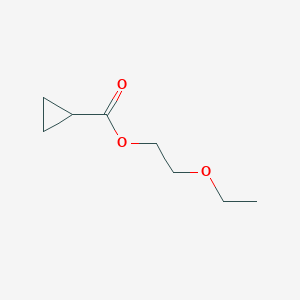
2-ethoxyethyl Cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl cyclopropanecarboxylate is an organic compound with the molecular formula C8H14O3. It belongs to the family of carboxylic acid esters and is derived from cyclopropane carboxylic acid. The compound is characterized by the presence of a cyclopropane ring, which imparts unique reactivity due to its strained nature. This compound is used as a valuable starting material for synthesizing organic compounds with cyclopropane motifs.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl cyclopropanecarboxylate can be synthesized through the esterification of cyclopropanecarboxylic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady-state operation. The use of a distillation column helps in the separation and purification of the ester product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules with cyclopropane motifs.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl cyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound more susceptible to nucleophilic attack, facilitating various chemical transformations. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropanecarboxylate: Similar in structure but lacks the ethoxyethyl group.
Methyl cyclopropanecarboxylate: Similar in structure but has a methyl group instead of an ethoxyethyl group.
Cyclopropanecarboxylic acid: The parent acid from which the esters are derived.
Uniqueness
2-Ethoxyethyl cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the ethoxyethyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The ethoxyethyl group enhances the solubility and reactivity of the compound compared to its simpler analogs.
Properties
CAS No. |
604791-00-6 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-ethoxyethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C8H14O3/c1-2-10-5-6-11-8(9)7-3-4-7/h7H,2-6H2,1H3 |
InChI Key |
JLXIRLOBLLAJNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


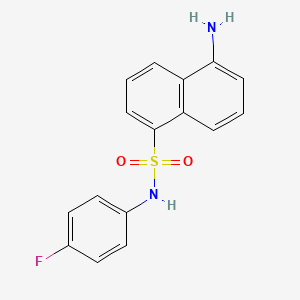
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
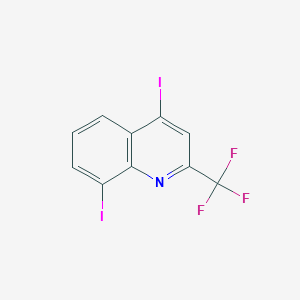
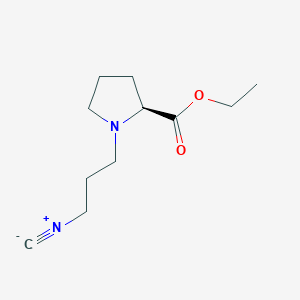
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
